molecular formula C18H13N3O2 B2572091 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034343-88-7

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2572091
CAS No.: 2034343-88-7
M. Wt: 303.321
InChI Key: SNCAEUVKKLHBRL-UHFFFAOYSA-N
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Description

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBA belongs to the class of benzamide derivatives and is known for its ability to inhibit the activity of certain enzymes in the body.

Scientific Research Applications

Photochemical Reactions

The photochemical reaction involving bis-aromatic systems, specifically between pyridine and furan, led to the discovery of novel photocycloaddition products. These findings highlight the potential of utilizing 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide in photochemical synthesis, which can form complex heterocyclic structures under specific conditions. This reaction pathway opens avenues for further investigations into the synthesis of novel organic compounds with intricate cyclic structures, facilitated by the unique properties of furan and pyridine derivatives. The study by Sakamoto et al. (1999) provides a comprehensive analysis of this reaction, including the yields of different adducts and their stability under various conditions, revealing the intricate chemistry involved in the photochemical reactions of these compounds (Sakamoto et al., 1999).

Synthesis of Cyano Derivatives

Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, providing insights into the synthetic versatility of furan-pyridine derivatives. The synthesis of cyano derivatives and their subsequent conversion to various functional groups showcases the chemical flexibility and potential applications of this compound in organic synthesis, particularly in the development of new materials and pharmaceuticals. The modifications and conversions of these derivatives into carboxamides, carboxylic acids, and other compounds demonstrate the compound's utility in diverse chemical syntheses (Shiotani & Taniguchi, 1996).

Development of Functionalized Thieno[2,3-b]pyridines

Dyachenko et al. (2019) reported a novel method for the synthesis of functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This research underlines the potential of this compound in facilitating the development of new heterocyclic compounds, particularly thieno[2,3-b]pyridines, which are of significant interest due to their potential applications in pharmaceuticals and materials science. The ability to introduce various functional groups into the thieno[2,3-b]pyridine framework underscores the versatility and applicability of this compound in organic synthesis and drug discovery (Dyachenko et al., 2019).

Properties

IUPAC Name

3-cyano-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-11-13-4-1-5-14(10-13)18(22)21-12-15-6-2-8-20-17(15)16-7-3-9-23-16/h1-10H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCAEUVKKLHBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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